molecular formula C14H18N2O3 B2362510 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 2137037-43-3

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid

Cat. No.: B2362510
CAS No.: 2137037-43-3
M. Wt: 262.309
InChI Key: NFBGVSZLXMXIBS-HAQNSBGRSA-N
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Description

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of a pyridine ring, an acetamido group, and a cyclohexane carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid typically involves the reaction of 4-pyridineacetic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of both acetamido and cyclohexane carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBGVSZLXMXIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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